molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

Cat. No. B8454233
M. Wt: 373.24 g/mol
InChI Key: MAUISGCHAUMYSC-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of methyl 3-bromo-6-hydroxy-2-methylbenzoate (Cpd GG, 1.94 g, 7.90 mmol) in DMF (25 mL) was treated with cesium carbonate (3.45 g, 10.0 mmol) and then 2-(2-bromoethoxy)tetrahydro-2H-pyran (2.06 g, 9.84 mmol). The reaction mixture was heated at 55° C. for 16 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water (2×) and brine. The organic layer was concentrated under vacuum to give a brown oil which was purified by column chromatography (0-25%, ethyl acetate/heptane) to give the title compound (Cpd HH, 2.11 g, 67% yield) as a clear oil. 1H NMR (400 MHz, chloroform-d) δ 7.50 (d, J=8.80 Hz, 1H), 6.72 (d, J=8.80 Hz, 1H), 4.68 (t, J=3.36 Hz, 1H), 4.13-4.18 (m, 2H), 4.00 (td, J=4.77, 11.37 Hz, 1H), 3.91 (s, 3H), 3.86 (ddd, J=3.06, 8.59, 11.34 Hz, 1H), 3.74-3.80 (m, 1H), 3.49-3.56 (m, 1H), 2.32 (s, 3H), 1.78-1.89 (m, 1H), 1.67-1.77 (m, 1H), 1.58-1.66 (m, 2H), 1.49-1.55 (m, 2H).
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([C:9]([OH:12])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:21][CH2:22][O:23][CH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][O:25]1>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([C:9]([O:12][CH2:21][CH2:22][O:23][CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][O:25]2)=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)O)C
Name
cesium carbonate
Quantity
3.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water (2×) and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (0-25%, ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)OCCOC1OCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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